N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

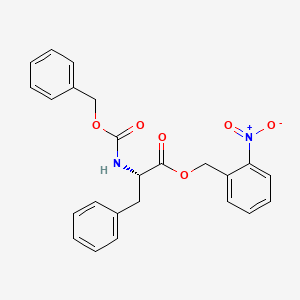

“N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine” is a chemical compound with the molecular formula C41H40N2O4 . It is a derivative of lysine, an essential amino acid, and is used in the synthesis of branched peptides and peptides modified at the lysine side-chain . It is also used for the construction of templates and multifunctionalized resins for combinatorial synthesis .

Synthesis Analysis

The synthesis of “this compound” involves complex chemical reactions. The side-chain Mmt group can be selectively removed in the same manner as Mtt with 1% TFA in DCM . Alternatively, it can be removed under milder conditions with AcOH/TFE/DCM (1:2:7) .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Key YPTNAIDIXCOZAJ-KXQOOQHDSA-N . The compound has a molecular weight of 624.781 g/mol .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. The compound is used in the synthesis of branched peptides and peptides modified at the lysine side-chain .Physical And Chemical Properties Analysis

“this compound” is a white to pale brown solid . It has a predicted boiling point of 814.1±65.0 °C and a density of 1.210 . The compound should be stored at +2°C to +8°C .Mecanismo De Acción

Target of Action

Fmoc-D-Lys(Mmt)-OH, also known as N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized .

Mode of Action

Fmoc-D-Lys(Mmt)-OH acts as a protective group in peptide synthesis . It protects the amino group of the lysine residue during the synthesis process, preventing unwanted side reactions . The Fmoc group can be removed under basic conditions, while the Mmt group can be selectively removed with mild acid, allowing for orthogonal deprotection .

Biochemical Pathways

The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis (SPPS) method . This method involves a series of coupling and deprotection steps, where Fmoc-D-Lys(Mmt)-OH is used to add a lysine residue to the growing peptide chain .

Pharmacokinetics

Its bioavailability is more relevant in the context of its efficiency in peptide coupling reactions .

Result of Action

The use of Fmoc-D-Lys(Mmt)-OH in peptide synthesis results in the incorporation of a lysine residue into the peptide sequence . This can significantly influence the properties of the final peptide, as lysine is a positively charged amino acid that can participate in various biological interactions .

Action Environment

The efficacy and stability of Fmoc-D-Lys(Mmt)-OH can be influenced by various environmental factors. For instance, the choice of solvent can impact the efficiency of the coupling and deprotection steps in SPPS . Moreover, temperature and pH can affect the stability of the compound and the rate of the reactions it’s involved in .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of Fmoc-MTr-D-Lys in N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine has several advantages. It is a versatile molecule that can be used in a variety of applications, including protein engineering and drug discovery. It is also relatively easy to use, as it can be incorporated into peptides using standard this compound protocols. The main limitation of Fmoc-MTr-D-Lys is that it is relatively expensive compared to other protecting groups.

Direcciones Futuras

The use of Fmoc-MTr-D-Lys in N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine is an area of active research. Possible future directions include the development of new methods for incorporating Fmoc-MTr-D-Lys into peptides, the development of new strategies for the synthesis of peptides and proteins, and the development of new applications for Fmoc-MTr-D-Lys in drug discovery and protein engineering. Additionally, researchers are exploring ways to make Fmoc-MTr-D-Lys more cost-effective, as well as ways to improve the stability of peptides and proteins synthesized using Fmoc-MTr-D-Lys.

Métodos De Síntesis

Fmoc-MTr-D-Lys is synthesized by a two-step process. In the first step, the Fmoc group is attached to the amino acid lysine using a coupling reaction. In the second step, the 4-methoxytrityl (MTr) group is attached to the Fmoc-Lys using an esterification reaction. The resulting Fmoc-MTr-D-Lys is then purified and isolated.

Aplicaciones Científicas De Investigación

Fmoc-MTr-D-Lys has a wide range of applications in scientific research. It is commonly used in N-alpha-Fmoc-N-epsilon-4-methoxytrityl-D-lysine for the synthesis of peptides and proteins, which can be used in a variety of research applications, including drug discovery and protein engineering. Fmoc-MTr-D-Lys is also used in the synthesis of peptide nucleic acids (PNAs), which can be used for gene knockdown and gene editing.

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45)/t38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYHQVFFQRDJSN-KXQOOQHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H40N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

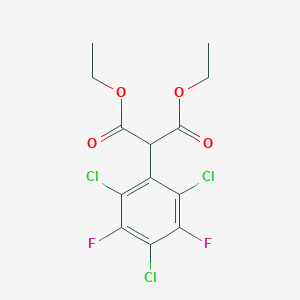

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)